

Technical Guide: 2-Fluoro-4-methylpyridine in Synthetic Chemistry

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Compound of Interest

Compound Name: **2-Fluoro-4-methylpyridine**

Cat. No.: **B058000**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **2-Fluoro-4-methylpyridine**, a key fluorinated pyridine derivative. It details the compound's core physicochemical properties and its application as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document includes a representative experimental protocol and visualizes its role in a multi-step synthetic pathway.

Core Molecular Data

2-Fluoro-4-methylpyridine, also known as 2-Fluoro-4-picoline, is a colorless to light yellow liquid. Its fundamental properties are summarized below.

Parameter	Value	Citations
Molecular Formula	C ₆ H ₆ FN	[1] [2] [3]
Molecular Weight	111.12 g/mol	[1] [4]
CAS Number	461-87-0	[1] [2]

Role as a Synthetic Intermediate

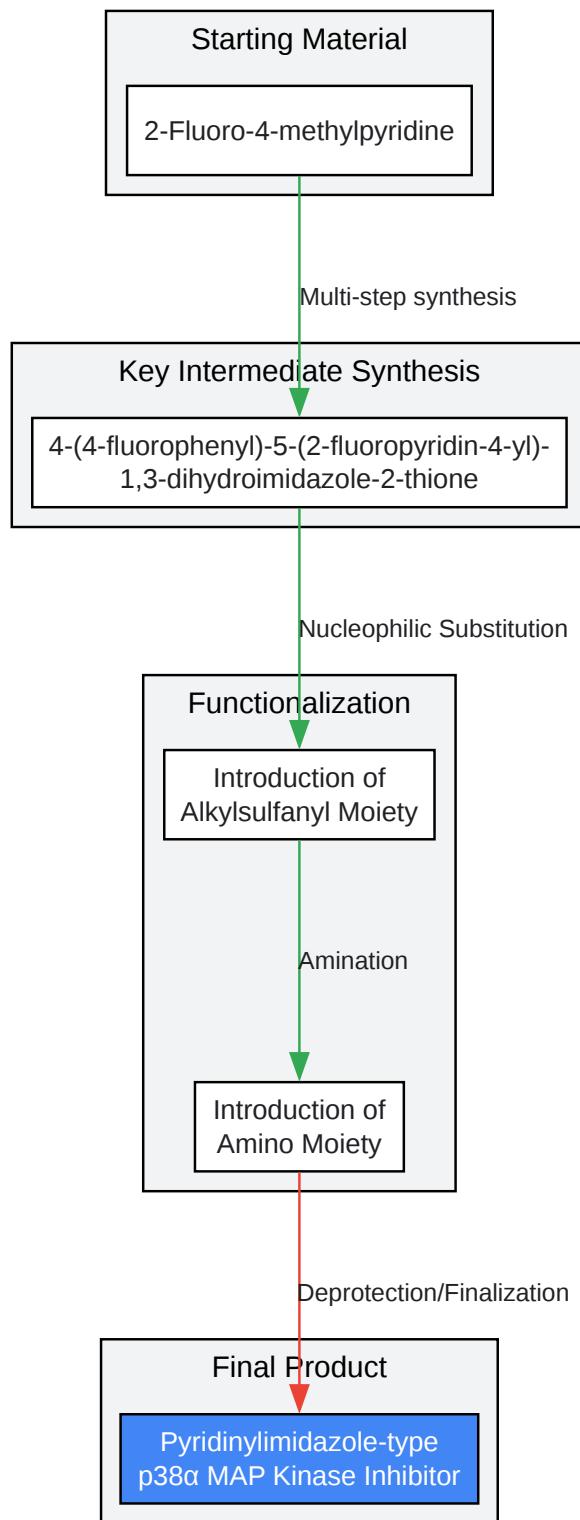
The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique reactivity to the molecule, making **2-Fluoro-4-methylpyridine** a valuable building block in organic

synthesis.^[2] It serves as a precursor for the development of more complex fluorinated pyridine derivatives, which are explored for their potential to enhance metabolic stability and bioavailability in drug candidates.^[2]

The compound is a critical starting material for producing a variety of functionalized pyridines, including:

- 2-Fluoro-4-(iodomethyl)pyridine
- 2-fluoro-4-pyridinemethanol
- 2-fluoro-4-pyridinecarboxylic acid
- Complex heterocyclic systems for active pharmaceutical ingredients.

A notable application is in the synthesis of p38 MAP kinase inhibitors, where it serves as the foundational scaffold. The following diagram illustrates a high-level workflow for the synthesis of a pyridinylimidazole-type p38 α MAP kinase inhibitor, starting from **2-Fluoro-4-methylpyridine**.

Workflow: Synthesis of a p38 α MAP Kinase Inhibitor[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **2-Fluoro-4-methylpyridine** to a p38 α MAP kinase inhibitor.

Experimental Protocols

This section provides a detailed, representative methodology for a key transformation utilizing **2-Fluoro-4-methylpyridine**: its oxidation to 2-fluoro-4-pyridinecarboxylic acid. This reaction is fundamental for further functionalization in drug discovery processes. The following protocol is adapted from established procedures for the oxidation of substituted picolines.

Synthesis of 2-Fluoro-4-pyridinecarboxylic acid

Objective: To oxidize the 4-methyl group of **2-Fluoro-4-methylpyridine** to a carboxylic acid.

Materials and Reagents:

Reagent/Material	Grade
2-Fluoro-4-methylpyridine	≥98%
Potassium Permanganate (KMnO ₄)	ACS Reagent, ≥99%
Sodium Hydroxide (NaOH)	Reagent Grade
Hydrochloric Acid (HCl)	37% aqueous solution
Sodium Sulfite (Na ₂ SO ₃)	Reagent Grade
Deionized Water	N/A
Dichloromethane (CH ₂ Cl ₂)	ACS Reagent
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Anhydrous, Granular

Procedure:

- Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add **2-Fluoro-4-methylpyridine** (0.1 mol, 11.1 g) and 400 mL of deionized water.
- Heating: Begin stirring the mixture and heat to 75-80°C using a water bath.
- Oxidant Addition: Once the temperature is stable, slowly add potassium permanganate (0.3 mol, 47.4 g) in small portions over a period of 3-4 hours. Maintain the reaction temperature

below 90°C during the addition. The purple color of the permanganate will disappear as the reaction proceeds.

- **Reaction Monitoring:** After the addition is complete, continue to stir the mixture at 80°C until the purple color no longer fades, indicating the consumption of the starting material. This typically takes an additional 1-2 hours.
- **Quenching and Filtration:** Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO_2) byproduct. Wash the filter cake with 100 mL of hot water.
- **Workup:** Combine the filtrate and washings. If any purple color remains, add a small amount of sodium sulfite until the solution is colorless.
- **Acidification:** Cool the clear filtrate in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-fluoro-4-pyridinecarboxylic acid will form.
- **Isolation:** Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry it under vacuum to a constant weight.

Purification (Optional):

- The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a high-purity white solid.

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- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-4-methylpyridine in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058000#2-fluoro-4-methylpyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b058000#2-fluoro-4-methylpyridine-molecular-weight-and-formula)

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